2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound features a tetrahydropteridin-2,4-dione core substituted at position 3 with a 2-chlorophenylmethyl group. The acetamide moiety is linked to a 2,5-dimethoxyphenyl group, introducing polar methoxy substituents.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O5/c1-33-15-7-8-18(34-2)17(11-15)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPBELVSSNNKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Substituents
a. 2-(2-(4-Chloro-2-methylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide ()
- Core structure: Thiazolidinone ring instead of pteridinone.
- Substituents: 4-chloro-2-methylanilino and 2,3-dimethylphenyl groups.
- The absence of methoxy groups reduces polarity compared to the target compound, possibly affecting solubility and target selectivity .
b. 2-Chloro-N-(2,4-dimethylphenyl)acetamide ()
- Substituents : Chloro and 2,4-dimethylphenyl groups.
- Key differences: The lack of a pteridinone core limits its ability to mimic folate intermediates. Crystallographic studies show the N–H bond conformation aligns with ortho-substituents, similar to the target compound’s 2-chlorophenylmethyl group. However, simpler structure may result in lower binding specificity .
Herbicidal Acetamide Derivatives ()
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) share the chloroacetamide backbone but are optimized for herbicidal activity.
- Structural contrast : These lack heterocyclic cores, relying on chloro and alkoxyalkyl groups for lipid membrane penetration in plants.
Heterocyclic Acetamide Derivatives ()
a. N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)thio]acetamide ()
- Core structure : Indole-thioether linked to acetamide.
- Substituents : 2,4-dimethylphenyl and 1-methylindolyl groups.
- The thioether group introduces sulfur-based redox activity absent in the target compound .
Comparative Analysis Table
Research Findings and Implications
- Target Compound: The pteridinone core and dimethoxyphenyl group may confer selectivity for folate-dependent enzymes, such as dihydrofolate reductase (DHFR). The 2-chlorophenylmethyl group could enhance blood-brain barrier penetration, suggesting CNS applications .
- Conformational Insights : Crystallographic data from simpler acetamides () highlight the importance of ortho-substituents in stabilizing bioactive conformations, a feature retained in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
